REACTION_CXSMILES
|
ClCCCl.CN([CH:8]=[O:9])C.P(Cl)(Cl)(Cl)=O.[NH:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20]([O:22][CH3:23])=[O:21]>ClC(Cl)C>[CH:8]([C:19]1[NH:15][C:16]([C:20]([O:22][CH3:23])=[O:21])=[CH:17][CH:18]=1)=[O:9]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to rt
|
Type
|
ADDITION
|
Details
|
EtOAc (250 mL) in ice water (400 mL) was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |